3-Chloro-4-fluorobenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHBUXUXOPOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378589 | |
| Record name | 3-Chloro-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161446-90-8 | |
| Record name | 3-Chloro-4-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161446-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Transformations Involving 3 Chloro 4 Fluorobenzyl Alcohol
Reactivity Profile of the Benzyl (B1604629) Alcohol Moiety in 3-Chloro-4-fluorobenzyl Alcohol
The primary alcohol functional group in this compound is the primary site for a variety of chemical transformations, including esterification, etherification, and oxidation-reduction reactions.
Esterification and Etherification Reactions
Esterification: this compound can undergo esterification with carboxylic acids, typically in the presence of an acid catalyst, to form the corresponding esters. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.comyoutube.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com For instance, the reaction of a benzyl alcohol with a carboxylic acid results in the formation of a benzyl ester.
The basic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) has been shown to catalyze the oxidative self-esterification and cross-esterification of benzylic alcohols with high yields. nih.gov
Table 1: Examples of Esterification and Etherification Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Carboxylic Acid | 3-Chloro-4-fluorobenzyl ester | Esterification |
| Benzyl alcohol | Ethanol | Ethyl benzoate | Cross-esterification nih.gov |
| 3-Bromo-4-fluorobenzyl alcohol | Phenyl group | (3-Bromo-4-fluorobenzyl) phenyl ether | Etherification google.com |
Etherification: The formation of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Additionally, iron(III) chloride has been used as a catalyst for the symmetrical and nonsymmetrical etherification of benzyl alcohols. nih.gov For example, 3-bromo-4-fluorobenzyl alcohol can be converted to (3-bromo-4-fluorobenzyl) phenyl ether. google.com
Oxidation-Reduction Pathways and Functional Group Interconversions
Oxidation: The primary alcohol group of this compound can be oxidized to form 3-chloro-4-fluorobenzaldehyde (B1582058) or further to 3-chloro-4-fluorobenzoic acid, depending on the oxidizing agent and reaction conditions. libretexts.orglibretexts.org
Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used for the selective oxidation of primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents, such as potassium dichromate(VI) in the presence of sulfuric acid, will typically oxidize the primary alcohol to a carboxylic acid. libretexts.orglibretexts.org The reaction with potassium dichromate involves heating under reflux to ensure the reaction goes to completion. libretexts.orglibretexts.org Another method for oxidizing primary alcohols to carboxylic acids uses calcium hypochlorite. chemistry-online.com
Reduction: While the primary focus is often on oxidation, the aldehyde and carboxylic acid derivatives of this compound can be reduced back to the parent alcohol using appropriate reducing agents.
Table 2: Oxidation-Reduction Reactions of the Benzyl Alcohol Moiety
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | Pyridinium chlorochromate (PCC) | 3-Chloro-4-fluorobenzaldehyde | Oxidation libretexts.org |
| This compound | Potassium dichromate(VI) / H₂SO₄ | 3-Chloro-4-fluorobenzoic acid | Oxidation libretexts.orglibretexts.org |
| 4-Chlorobenzyl alcohol | Calcium hypochlorite | 4-Chlorobenzoic acid | Oxidation chemistry-online.com |
Aromatic Reactivity of the 3-Chloro-4-fluorophenyl Core
The 3-chloro-4-fluorophenyl group of the molecule has its own distinct reactivity, primarily centered around aromatic substitution reactions. The presence of two halogen substituents, which are deactivating yet ortho-, para-directing, and their relative positions influence the regioselectivity of these reactions.
Nucleophilic and Electrophilic Aromatic Substitution Studies
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The rate of SNAr reactions is increased by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org For SNAr to occur, there must be a pathway for the negative charge in the intermediate to be stabilized by an electron-withdrawing group in an ortho- or para-position. libretexts.org Fluorine is often a good leaving group in these reactions when it is on an electron-poor ring. ebyu.edu.tr
Electrophilic Aromatic Substitution (SEAr): In contrast to SNAr, electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The chlorine and fluorine atoms on the benzene (B151609) ring of this compound are deactivating groups, making electrophilic substitution reactions slower than on benzene itself. However, they are also ortho-, para-directing. msu.edu Therefore, incoming electrophiles would be directed to the positions ortho and para to the halogen atoms. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Palladium-Catalyzed Coupling Reactions Utilizing this compound Derivatives
Derivatives of this compound, particularly those where the hydroxyl group is converted to a halide (e.g., 3-chloro-4-fluorobenzyl chloride or bromide), can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The reactivity of aryl chlorides in these coupling reactions has historically been a challenge, though significant advances have been made using bulky, electron-rich phosphine (B1218219) ligands. researchgate.net Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are prominent examples. researchgate.netorganic-chemistry.org For instance, the Suzuki-Miyaura reaction couples an organoboron compound with a halide in the presence of a palladium catalyst and a base. organic-chemistry.org Similarly, the Stille reaction utilizes organotin compounds. These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring. researchgate.net
Table 3: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl trifluoroborate + Alkenyl bromide | Palladium(0) catalyst, Base | Styrene derivatives organic-chemistry.org |
| Stille | Organotin compound + Aryl halide | Palladium catalyst | Biaryl or Aryl-substituted compound |
| Sonogashira | Terminal alkyne + Aryl halide | Palladium catalyst, Copper co-catalyst, Base | Aryl-alkyne |
| Heck | Alkene + Aryl halide | Palladium catalyst, Base | Substituted alkene sigmaaldrich.cn |
Mechanistic Investigations of Novel Transformations
The unique substitution pattern of this compound and its derivatives makes them interesting substrates for the investigation of novel chemical transformations. For example, studies on related halogenated aromatic compounds can provide insights into potential new reactions. The reactivity of the C-Cl and C-F bonds can be selectively exploited under different reaction conditions. Mechanistic studies, often employing computational methods, can help to understand the intricate details of reaction pathways, transition states, and the influence of substituents on reactivity. researchgate.net
Exploration of Reaction Intermediates and Transition States
The chemical transformations of this compound, particularly in oxidation reactions, proceed through a series of short-lived reaction intermediates and high-energy transition states. While direct experimental studies on this specific molecule are not prevalent in the reviewed literature, a robust understanding can be derived from extensive research on the oxidation of benzyl alcohol and its substituted analogues. cdnsciencepub.comorientjchem.orgrsc.orgacs.org
A common pathway for the oxidation of benzyl alcohols to the corresponding aldehyde involves the formation of an ester intermediate with the oxidizing agent. For instance, in oxidation by dichromate, the initial step is the formation of a chromate (B82759) ester. orientjchem.org This intermediate is formed by the reaction of the alcohol's hydroxyl group with the chromium(VI) species. The stability and formation of this intermediate are crucial, setting the stage for the subsequent, rate-limiting step.
The rate-determining step in many benzyl alcohol oxidations is the cleavage of the C-H bond at the benzylic carbon. cdnsciencepub.comrsc.org This step proceeds through a high-energy transition state. Two primary mechanisms are often proposed for this step:
Hydride Transfer: The benzylic hydrogen is transferred as a hydride ion (H⁻) to the oxidant. This mechanism is characterized by a significant primary kinetic isotope effect (kH/kD > 2) and is favored by electron-donating groups on the aromatic ring, which can stabilize the developing positive charge on the benzylic carbon. cdnsciencepub.com For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would destabilize this carbocation-like transition state.
Proton-Coupled Hydride Transfer: This involves a synchronous or near-synchronous removal of the hydroxyl proton by a base and the transfer of the benzylic hydrogen as a hydride. rsc.org
In heterogeneous catalysis, such as the oxidation over gold nanoparticles, the reaction pathway involves the initial adsorption of the alcohol onto the catalyst support. This is followed by activation, which may involve deprotonation to form a surface-bound alkoxide intermediate. acs.org The rate-limiting step is then the transfer of a hydride from the benzylic carbon of this adsorbed alkoxide to a gold nanoparticle. acs.org The transition state for this step is located at the metal-support interface.
The presence of both a chloro and a fluoro substituent on the benzene ring influences the stability of these intermediates and transition states. Both are electron-withdrawing groups, which would affect the electron density at the benzylic carbon and influence the energetics of carbocation-like transition states.
Kinetic and Thermodynamic Considerations in this compound Reactions
The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic effects of the halogen substituents. Kinetic studies on a wide range of substituted benzyl alcohols provide a framework for predicting the behavior of this specific compound. cdnsciencepub.comorientjchem.orgrsc.orgresearchgate.net
Kinetic Effects: The rate of oxidation of substituted benzyl alcohols is highly sensitive to the electronic nature of the substituents on the aromatic ring. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For many oxidation reactions, the plot of log(k/k₀) versus σ yields a negative value for the reaction constant (ρ). cdnsciencepub.comrsc.org A negative ρ value signifies that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.
Thermodynamic Parameters: The thermodynamic activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—provide deeper insight into the reaction mechanism. These are determined by studying the reaction rate at different temperatures. For the oxidation of substituted benzyl alcohols, these parameters have been calculated in various studies. cdnsciencepub.comorientjchem.orgrsc.org
The data below, from a study on the oxidation of substituted benzyl alcohols by acidified dichromate, illustrates typical values. orientjchem.org Although this compound was not included, the data for H and p-Cl provides context for the expected thermodynamic profile.
| Substituent | ΔH‡ (kJ/mol) | -ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 308 K |
|---|---|---|---|
| H | 76.2 | 52.6 | 92.4 |
| p-CH₃ | 66.9 | 82.4 | 92.3 |
| p-OCH₃ | 62.7 | 94.5 | 91.8 |
| p-Cl | 75.3 | 57.3 | 92.9 |
| p-NO₂ | 85.7 | 27.2 | 94.1 |
This table is interactive. Click on headers to sort. Data sourced from a study on oxidation by acidified dichromate and is illustrative for substituted benzyl alcohols. orientjchem.org
The positive values for ΔH‡ indicate that the reactions are endothermic in the transition state. The negative values for ΔS‡ suggest a more ordered transition state compared to the reactants, which is consistent with the formation of a complex intermediate (e.g., a chromate ester) before the rate-determining step. orientjchem.org The relatively constant values of ΔG‡ across different substituents suggest that a common mechanism is operative for all the studied benzyl alcohols. orientjchem.org It is reasonable to infer that the reaction of this compound would proceed through a similar mechanism with comparable activation parameters. The isokinetic relationship, where a linear correlation exists between ΔH‡ and ΔS‡, often holds for such reaction series, further supporting a unified mechanistic pathway. orientjchem.org
Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 4 Fluorobenzyl Alcohol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Chloro-4-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would provide a complete picture of its molecular structure.
¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Determination
The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the additive effects of the chloro and fluoro substituents on the benzene (B151609) ring. The electron-withdrawing nature of both halogens will generally lead to a downfield shift of the aromatic proton and carbon signals compared to unsubstituted benzyl (B1604629) alcohol.
Predicted ¹H NMR Data:
The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The benzylic protons (CH₂) would appear as a doublet due to coupling with the hydroxyl proton, which itself would likely be a broad singlet, though its appearance can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data:
In the ¹³C NMR spectrum, the carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will exhibit the most significant shifts. The C-F bond will also result in characteristic coupling, leading to a splitting of the carbon signal. The chemical shifts of the aromatic carbons are influenced by both the inductive and mesomeric effects of the substituents.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H-¹H Coupling Constants (Hz) | Predicted ¹³C-¹⁹F Coupling Constants (Hz) |
| C1 | - | ~139 | - | - |
| C2 | ~7.35 (d) | ~128 | J(H2,H6) = ~2 | J(C2,F) = ~8 |
| C3 | - | ~120 (d) | - | J(C3,F) = ~18 |
| C4 | - | ~158 (d) | - | J(C4,F) = ~245 |
| C5 | ~7.15 (t) | ~117 (d) | J(H5,H6) = ~8 | J(C5,F) = ~22 |
| C6 | ~7.25 (dd) | ~129 | J(H6,H2) = ~2, J(H6,H5) = ~8 | J(C6,F) = ~4 |
| CH₂ | ~4.6 | ~64 | J(CH₂,OH) = ~6 | - |
| OH | Variable (broad s) | - | J(OH,CH₂) = ~6 | - |
Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
COSY: A COSY spectrum would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H5 and H6) and between the benzylic protons (CH₂) and the hydroxyl proton (OH), confirming their connectivity.
HSQC: An HSQC spectrum correlates protons with their directly attached carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton at ~7.35 ppm to the carbon at ~128 ppm (C2).
¹⁹F NMR Spectroscopy for Probing Fluorine Environments
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal would be influenced by the electronic environment created by the adjacent chlorine atom and the benzyl alcohol group. Based on data for similar aromatic fluorine compounds, the chemical shift is predicted to be in the range of -110 to -120 ppm relative to a standard such as CFCl₃. researchgate.netnih.govrsc.orgwalisongo.ac.iduni-muenchen.de
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Assignment of Characteristic Stretching and Bending Modes
The vibrational spectrum of this compound can be interpreted by assigning the observed absorption and scattering bands to specific molecular vibrations. A detailed analysis, drawing parallels with the well-studied 3,4-dichlorobenzyl alcohol, allows for a confident prediction of the key vibrational modes. mdpi.com
Predicted FTIR and Raman Peak Assignments:
| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |
| ~3350 | Strong, Broad | Weak | O-H stretching |
| ~3070 | Medium | Strong | Aromatic C-H stretching |
| ~2930 | Medium | Medium | CH₂ asymmetric stretching |
| ~2870 | Medium | Medium | CH₂ symmetric stretching |
| ~1590 | Strong | Strong | C=C aromatic ring stretching |
| ~1490 | Strong | Strong | C=C aromatic ring stretching |
| ~1420 | Medium | Medium | CH₂ scissoring |
| ~1270 | Strong | Medium | In-plane O-H bending |
| ~1150 | Strong | Medium | C-F stretching |
| ~1050 | Strong | Medium | C-O stretching |
| ~780 | Strong | Weak | C-Cl stretching |
| ~680 | Strong | Weak | Out-of-plane C-H bending |
Conformational Analysis via Vibrational Signatures
The conformational flexibility of this compound primarily arises from the rotation around the C(aromatic)-C(benzylic) and C-O single bonds. Different spatial arrangements, or conformers, can give rise to distinct vibrational frequencies, particularly for the O-H and C-O stretching modes. cdnsciencepub.comresearchgate.netresearchgate.netrsc.org By analyzing the vibrational spectra, potentially at different temperatures, it would be possible to identify the most stable conformer and to study the dynamics of conformational changes. For instance, the presence of intramolecular hydrogen bonding between the hydroxyl proton and the fluorine or chlorine atom could be investigated, which would lead to a noticeable shift in the O-H stretching frequency.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. measurlabs.com For this compound, with the molecular formula C₇H₆ClFO, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O). An HRMS analysis would be expected to yield a measured mass that corresponds closely to this calculated value, thereby confirming the elemental formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Abundance (%) | Atomic Mass (Da) |
|---|---|---|
| ¹²C | 98.93 | 12.000000 |
| ¹H | 99.98 | 1.007825 |
| ³⁵Cl | 75.77 | 34.968853 |
| ³⁷Cl | 24.23 | 36.965903 |
| ¹⁹F | 100 | 18.998403 |
Based on these values, the theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated. The presence of chlorine also results in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2]⁺) appearing at approximately one-third the intensity of the ³⁵Cl peak. miamioh.edu
Table 2: Calculated HRMS Data for C₇H₆ClFO
| Ion Formula | Description | Calculated Mass (Da) |
|---|---|---|
| [C₇H₆³⁵ClFO]⁺ | Molecular Ion (M⁺) | 160.0142 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and functional groups. For this compound, fragmentation is expected to occur via pathways typical for benzyl alcohols and halogenated aromatic compounds. libretexts.orglibretexts.org
Common fragmentation pathways include:
Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. libretexts.org
Dehydration: Loss of a water molecule (H₂O), a characteristic fragmentation for alcohols. libretexts.orglibretexts.org
Loss of Halogen: Cleavage of the carbon-halogen bond. miamioh.edu
Benzylic Cleavage: Loss of the hydroxymethyl radical (•CH₂OH) to form a chlorofluorophenyl cation or cleavage to form a stable benzyl or tropylium-type cation.
Table 3: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss (Mass Units) | Fragmentation Pathway |
|---|---|---|---|---|
| 160.01 | [C₇H₅ClFO]⁺ | 142.00 | H₂O (18) | Dehydration |
| 160.01 | [C₆H₃ClFO]⁺ | 129.98 | •CH₂OH (31) | Loss of hydroxymethyl radical |
| 160.01 | [C₇H₆F]⁺ | 109.04 | •Cl, •OH | Complex rearrangement |
| 160.01 | [C₇H₇O]⁺ | 107.05 | Cl, F (rearrangement) | Formation of hydroxytropylium ion |
X-ray Crystallography for Three-Dimensional Structural Determination of Crystalline Derivatives
A crystallographic study would reveal the network of intermolecular forces that govern how the molecules arrange themselves in a crystal lattice. For a derivative of this compound, the key interactions expected are:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, likely forming chains or networks with other molecules.
Halogen Bonding: The chlorine atom can act as a Lewis acidic site (a halogen bond donor) and interact with Lewis basic sites on adjacent molecules.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal packing.
Dipole-Dipole Interactions: The polar C-Cl and C-F bonds create molecular dipoles that influence the orientation of molecules within the crystal.
Analysis of these interactions is critical for understanding the physical properties of the solid material and for crystal engineering applications.
X-ray crystallography would determine the preferred conformation of the molecule in the solid state. A key conformational feature of benzyl alcohol derivatives is the torsion angle of the hydroxymethyl group (-CH₂OH) relative to the plane of the aromatic ring. Studies on similar molecules, such as benzyl alcohol itself in the gas phase, have investigated whether the conformation is planar or gauche (perpendicular). colostate.edu In the solid state, this preference is influenced by the demands of efficient crystal packing and the optimization of intermolecular interactions. The analysis would provide precise values for the C(aryl)-C(aryl)-C(methylene)-O torsion angle, defining the orientation of the alcohol substituent.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-Chloro-4-((3-fluorobenzyl)oxy)aniline |
Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Fluorobenzyl Alcohol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other properties with high accuracy. For a molecule like 3-Chloro-4-fluorobenzyl alcohol, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net
The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface.
For this compound, conformational flexibility arises primarily from the rotation around two key single bonds: the bond connecting the methylene (B1212753) group to the phenyl ring (C-C) and the bond between the methylene carbon and the oxygen atom (C-O). By systematically rotating these bonds, a conformational energy landscape can be mapped to identify the most stable conformers (global minima) and other local energy minima. The relative energies of these conformers are influenced by steric hindrance and potential weak intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the adjacent fluorine atom.
Table 1: Illustrative Conformational Energy Analysis of this compound This table represents a hypothetical energy landscape, demonstrating how different orientations of the -CH₂OH group relative to the ring would be evaluated. The energies are relative to the most stable conformer.
| Conformer | Dihedral Angle (F-C4-C5-C(H₂)) | Dihedral Angle (C5-C(H₂)-O-H) | Relative Energy (ΔE) (kcal/mol) | Stability |
| 1 | 0° (syn-planar) | ~60° (gauche) | 0.00 | Most Stable |
| 2 | 0° (syn-planar) | 180° (anti) | +0.85 | Less Stable |
| 3 | 90° (orthogonal) | ~60° (gauche) | +2.50 | Transition State |
| 4 | 180° (anti-planar) | ~60° (gauche) | +1.20 | Local Minimum |
Note: This data is illustrative, based on computational principles for substituted benzyl (B1604629) alcohols.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the π-system of the electron-rich aromatic ring. The LUMO, conversely, would likely be distributed across the ring, significantly influenced by the electron-withdrawing chloro and fluoro substituents. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with red areas indicating negative electrostatic potential (electron-rich regions, such as around the F, Cl, and O atoms) and blue areas indicating positive potential (electron-poor regions, like the hydroxyl hydrogen). nih.gov
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors Calculations using DFT (B3LYP method) allow for the quantification of these properties. nih.gov
| Parameter | Definition | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.8 eV |
| Softness (S) | 1 / (2η) | 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | 2.86 eV |
Note: Values are representative for a substituted benzyl alcohol, derived from principles discussed in cited literature. nih.govwindows.net
DFT calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of a synthesized compound.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized geometry, one can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For halogenated benzyl alcohols, characteristic frequencies for C-H, O-H, C-F, and C-Cl bonds are of particular interest. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | -OH | ~3650 (free), ~3400 (H-bonded) | Strong, Broad |
| Aromatic C-H Stretch | C-H (ring) | 3100 - 3000 | Medium-Weak |
| Asymmetric CH₂ Stretch | -CH₂- | ~2950 | Medium |
| Symmetric CH₂ Stretch | -CH₂- | ~2880 | Medium |
| C-C Ring Stretch | Phenyl Ring | 1600 - 1450 | Medium-Strong |
| C-F Stretch | Ar-F | 1250 - 1200 | Strong |
| C-O Stretch | -CH₂-O | 1050 - 1020 | Strong |
| C-Cl Stretch | Ar-Cl | 780 - 720 | Strong |
Note: Values are illustrative, based on typical frequency ranges for similar functional groups in related molecules. researchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. prensipjournals.com The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts are highly sensitive to the electronic environment of each atom.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₂- | ~4.6 | ~63 |
| -OH | ~2.5 (variable) | - |
| C1 (C-CH₂OH) | - | ~135 |
| C2 | ~7.4 | ~128 |
| C3 (C-Cl) | - | ~122 (shielded by Cl) |
| C4 (C-F) | - | ~158 (deshielded by F, JC-F) |
| C5 | ~7.2 | ~118 (JC-F) |
| C6 | ~7.5 | ~130 |
Note: Values are illustrative estimates based on substituent effects on a benzene (B151609) ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulates the motions of atoms and molecules by iteratively solving Newton's equations of motion, providing a view of molecular behavior on a timescale of picoseconds to microseconds.
MD simulations provide a dynamic picture of the conformational landscape explored in section 5.1.1. By simulating the molecule at different temperatures, one can observe transitions between various stable and metastable conformations. This allows for an assessment of the relative stability of conformers not just based on potential energy, but also including entropic effects at a given temperature. An MD trajectory would show how much time the molecule spends in each conformational well and the energy barriers it must overcome to transition between them.
When a molecule is dissolved in a solvent, the solvent molecules arrange themselves in a structured way around the solute. MD simulations of this compound in a solvent box (e.g., water) can elucidate these interactions. The Radial Distribution Function, g(r), is a key tool for this analysis. It describes the probability of finding a particle at a distance 'r' from another reference particle.
By calculating the g(r) for pairs of atoms, one can characterize the solvation shell. For example, the g(r) between the alcohol's oxygen atom and the solvent's water hydrogens (O···H-Water) would reveal the hydrogen bond distances and the number of hydrogen bonds the alcohol group accepts.
Table 5: Representative Radial Distribution Function Analysis for Solute-Solvent Interactions
| Atom Pair (Solute···Solvent) | Interaction Type | Position of First Peak (rmax) (Å) | Significance |
| Alcohol O ··· Water H | Hydrogen Bond (Acceptor) | ~1.8 - 2.0 | Defines the primary H-bond distance |
| Alcohol H ··· Water O | Hydrogen Bond (Donor) | ~1.9 - 2.1 | Defines the primary H-bond distance |
| Ring C ··· Water O | Hydrophobic Solvation | ~3.5 - 4.0 | Indicates the first solvation shell around the nonpolar ring |
| F ··· Water H | Weak H-Bond/Dipolar | ~2.5 - 2.8 | Characterizes interaction of fluorine with solvent |
Note: This table is illustrative of the type of data obtained from an MD simulation in an aqueous solvent.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of a compound with its biological activity or physicochemical properties, respectively. In the context of this compound, these models are instrumental in predicting its chemical reactivity and understanding the influence of its specific substituents on its behavior in chemical reactions.
Development of Predictive Models for Chemical Reactivity
The development of predictive models for the chemical reactivity of substituted benzyl alcohols, including this compound, often involves the analysis of a series of related compounds to derive a statistically significant relationship. While specific QSAR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar halogenated and substituted benzyl alcohols.
For instance, QSAR models have been successfully developed to predict the toxicity of benzyl alcohols, which is intrinsically linked to their reactivity. These models often employ a combination of molecular descriptors to achieve high predictability. A common approach involves linear regression analysis, correlating biological response (BR) with physicochemical parameters. nih.gov
A foundational model for the toxicity of substituted benzyl alcohols can be expressed as:
log BR = c1 * (log Kow) + c2 * (σ) + c3
Where:
log Kow (the logarithm of the 1-octanol/water partition coefficient) represents the hydrophobicity of the molecule.
σ (the Hammett sigma constant) quantifies the electronic effect (electron-donating or electron-withdrawing) of the substituents on the aromatic ring.
c1, c2, and c3 are constants determined from the regression analysis.
For this compound, the chloro and fluoro substituents would significantly influence both the log Kow and σ values. The Hammett sigma constant is particularly crucial in predicting reactivity, as it reflects the electronic influence of the substituents on the benzylic alcohol moiety. nih.gov The development of such models relies on a dataset of compounds with known reactivities, from which a predictive mathematical relationship can be derived.
Interactive Data Table: Example QSAR Model for Substituted Benzyl Alcohols
| Compound | log Kow (Predicted) | Hammett σ (para) | Biological Response (log BR - Predicted) |
| Benzyl alcohol | 1.10 | 0.00 | -0.60 |
| 4-Chlorobenzyl alcohol | 1.95 | 0.23 | 0.05 |
| 4-Fluorobenzyl alcohol | 1.34 | 0.06 | -0.42 |
| This compound | 2.19 | 0.29 (estimated) | 0.15 (estimated) |
Note: The values for this compound are estimated based on the principles of the QSAR model described. The log Kow and Hammett constants are additive, and the biological response is predicted using a representative QSAR equation.
Assessment of Molecular Descriptors and Their Correlation with Observed Phenomena
The success of any QSAR/QSPR model hinges on the selection of appropriate molecular descriptors that can accurately capture the structural features responsible for the observed activity or property. For this compound, key descriptors would include:
Electronic Descriptors: The Hammett sigma (σ) and rho (ρ) values are critical for describing the electron-withdrawing or -donating nature of the chloro and fluoro substituents. In the case of this compound, both substituents are electron-withdrawing, which would influence the reactivity of the benzylic alcohol group. For example, in oxidation reactions, electron-withdrawing groups can affect the stability of intermediates and transition states. research-advances.org
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (log Kow or log P) is a measure of the molecule's hydrophobicity. This is a crucial descriptor in predicting reactivity in multiphase systems and biological environments. The presence of two halogen atoms in this compound increases its hydrophobicity compared to benzyl alcohol. nih.gov
Steric Descriptors: Parameters such as molar refractivity (MR) and Taft steric parameters (Es) can be used to model the steric influence of the substituents on the reaction center. The chloro and fluoro groups at positions 3 and 4 will exert a specific steric effect that can influence the approach of reactants.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching, size, and shape.
Quantum Chemical Descriptors: Properties calculated using quantum mechanics, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide deep insights into the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity.
The correlation of these descriptors with observed phenomena, such as reaction rates or equilibrium constants, is typically established through statistical methods like multiple linear regression (MLR) or partial least squares (PLS). For instance, a study on the oxidation of substituted benzyl alcohols found a good correlation between the reaction rate and the Hammett sigma constants, indicating the significant role of electronic effects in the reaction mechanism. research-advances.org
Mechanistic Computational Studies of this compound
Mechanistic computational studies provide a molecular-level understanding of chemical reactions. For this compound, such studies would elucidate the precise steps involved in its transformations, including the identification of transient species and the energetic landscape of the reaction.
Reaction Pathway Mapping and Transition State Identification
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For a typical reaction of this compound, such as its oxidation to 3-chloro-4-fluorobenzaldehyde (B1582058), the reaction pathway mapping would involve the following steps:
Reactant Complex Formation: The initial step is the formation of a complex between the benzyl alcohol and the oxidizing agent.
Hydrogen Abstraction/Hydride Transfer: This is often the rate-determining step. Computational studies can distinguish between different mechanisms, such as a concerted process or a stepwise radical mechanism. For benzyl alcohol oxidation, a hydride abstraction mechanism is often proposed. researchgate.net
Transition State Identification: The transition state is a high-energy, transient structure that represents the energy barrier for the reaction. Its geometry and energy are located on the potential energy surface using computational algorithms. For the oxidation of substituted benzyl alcohols, the transition state would involve the breaking of the C-H bond at the benzylic position and the formation of a new bond with the oxidant. researchgate.net
Product Complex Formation: After the transition state, the system evolves to a complex of the product (benzaldehyde derivative) and the reduced form of the oxidant.
Product Release: The final step is the dissociation of the product complex.
The presence of the chloro and fluoro substituents in this compound would influence the stability of the intermediates and the geometry and energy of the transition state. For example, the electron-withdrawing nature of these substituents could destabilize a carbocation-like transition state, thereby affecting the reaction rate.
Calculation of Activation Energies and Reaction Rates
Once the transition state has been identified, its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate.
The relationship between the activation energy and the reaction rate constant (k) is given by the Arrhenius equation:
k = A * exp(-Ea / RT)
Where:
A is the pre-exponential factor, related to the frequency of collisions.
Ea is the activation energy.
R is the gas constant.
T is the temperature in Kelvin.
Computational chemistry software can calculate the activation energies for different possible reaction pathways, allowing for a prediction of the most favorable mechanism. For the oxidation of benzyl alcohols, DFT calculations have been used to determine activation energies and to support experimentally observed kinetic data. researchgate.net
Interactive Data Table: Calculated Activation Energies for Benzyl Alcohol Oxidation (Illustrative)
| Reactant | Oxidant | Computational Method | Calculated Activation Energy (kcal/mol) |
| Benzyl alcohol | Trichloroisocyanuric acid | DFT (M06-2X/6-311G(d,p)) | 15.2 |
| 4-Nitrobenzyl alcohol | Trichloroisocyanuric acid | DFT (M06-2X/6-311G(d,p)) | 17.8 |
| 4-Methoxybenzyl alcohol | Trichloroisocyanuric acid | DFT (M06-2X/6-311G(d,p)) | 13.5 |
| This compound | Trichloroisocyanuric acid | DFT (M06-2X/6-311G(d,p)) | 16.5 (estimated) |
Note: The values for this compound are estimated based on the trend that electron-withdrawing groups increase the activation energy for this type of reaction. The data for other benzyl alcohols is illustrative of typical computational results found in the literature. researchgate.net
These computational studies, by providing detailed insights into the reaction mechanism and energetics, are invaluable for optimizing reaction conditions, designing new catalysts, and predicting the reactivity of novel compounds like this compound.
Research Applications and Advanced Studies of 3 Chloro 4 Fluorobenzyl Alcohol in Scientific Disciplines
Medicinal Chemistry and Biological Activity Investigations of 3-Chloro-4-fluorobenzyl Alcohol Derivatives
The structural motif of this compound serves as a critical starting point in medicinal chemistry for the development of novel therapeutic agents. Its unique combination of halogen substituents on the phenyl ring provides a scaffold that can be elaborated to explore a range of biological activities.
This compound is a valuable synthetic intermediate in the creation of more complex molecules for drug discovery. guidechem.com The 3-chloro-4-fluorophenyl moiety is a key structural feature incorporated into various chemotypes to enhance their therapeutic potential. mdpi.com Its presence is considered an important structural element for improving the inhibitory activity of new compounds against certain enzymes. mdpi.com For instance, it serves as a precursor in the synthesis of compounds investigated for their interaction with biological targets. guidechem.com The synthesis of novel small molecules often incorporates the 3-chloro-4-fluorophenyl fragment to establish effective contact with the catalytic sites of enzymes. mdpi.com This strategic inclusion has been shown to have beneficial effects in enhancing the inhibitory activity of the resulting derivatives. mdpi.com
The utility of this structural unit extends to the creation of compounds with potential applications in treating a variety of conditions. For example, derivatives have been synthesized for evaluation as atypical dopamine (B1211576) transporter (DAT) inhibitors for cocaine use disorders and as potent murine double minute 2 (MDM2) inhibitors in cancer therapy. nih.govnih.gov Furthermore, the related compound, 3-chloro-4-fluoronitrobenzene, is used as a starting material for producing other complex chemical intermediates. researchgate.net
A significant area of research for derivatives of this compound is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov Overproduction of melanin is linked to skin pigmentation disorders, and inhibiting tyrosinase is a strategy for developing new agents for pharmaceutical and cosmetic use. mdpi.comnih.gov
Research has shown that the 3-chloro-4-fluorophenyl fragment is an important structural feature for enhancing tyrosinase inhibition. mdpi.com Studies on benzamide (B126) derivatives incorporating this moiety have demonstrated significant inhibitory potency against tyrosinase from Agaricus bisporus (AbTYR). mdpi.com For example, new 3-chloro-4-fluorophenyl-based benzamides showed improved potency with IC₅₀ values ranging from 0.19 to 1.72 μM, a notable improvement over their 4-fluorophenyl analogues. mdpi.com Kinetic studies of some inhibitor series have identified them as reversible and mixed-type inhibitors, suggesting they can interfere with the enzyme by blocking the catalytic center. nih.gov
Table 1: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives
| Compound | IC₅₀ (μM) against AbTYR mdpi.com |
|---|---|
| 1d (3-Chloro-4-fluorophenyl-based benzamide) | 0.19 |
| 1e (3-Chloro-4-fluorophenyl-based benzamide) | 1.72 |
| 1f (3-Chloro-4-fluorophenyl-based benzamide) | Not specified in snippet |
| 1a (4-Fluorophenyl-based analogue) | Not specified in snippet |
| 1b (4-Fluorophenyl-based analogue) | Not specified in snippet |
| 1c (4-Fluorophenyl-based analogue) | Not specified in snippet |
IC₅₀ represents the concentration causing 50% enzyme activity loss.
The 3-chloro-4-fluorophenyl scaffold has been integrated into molecules to investigate a range of pharmacological properties, including antimicrobial, anti-cancer, and anti-inflammatory activities.
Antimicrobial Properties: Derivatives of this compound have shown promise as antimicrobial agents. One study reported the synthesis of 2,5-disubstituted-4-thiazolidinone derivatives bearing a 3-chloro-4-fluorophenyl imino group. researchgate.net These compounds exhibited promising antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Structure-activity relationship studies revealed that the presence of the fluorine atom in addition to the chlorine atom had a marked positive influence on the antibacterial activity. researchgate.net In another study, 6-chloro-8-nitroflavone, a related chloro- and nitro-substituted flavonoid, demonstrated potent inhibitory activity against pathogenic bacteria. mdpi.com
Anti-cancer Properties: The 3-chloro-4-fluorophenyl group has been incorporated into potent anti-cancer agents. Specifically, it is a key component of a highly potent and orally active murine double minute 2 (MDM2) inhibitor, AA-115/APG-115, which is in clinical development for cancer treatment. nih.gov This compound, which features a 4'-(3-chloro-2-fluorophenyl) group, has a very high affinity for MDM2 (Kᵢ < 1 nM) and is capable of achieving complete and long-lasting tumor regression in vivo. nih.gov
Anti-inflammatory Properties: While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively detailed in the provided context, the development of enzyme inhibitors and receptor modulators often overlaps with anti-inflammatory research, as many inflammatory processes are enzyme-mediated. The general exploration of benzyl (B1604629) alcohol derivatives for various pharmacological effects suggests this as a potential area for future investigation. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological efficacy of drug candidates. For derivatives containing the 3-chloro-4-fluorophenyl moiety, SAR studies have provided valuable insights.
In the context of tyrosinase inhibitors, it has been demonstrated that the addition of a chlorine atom to the 4-fluorobenzyl moiety confers beneficial effects, enhancing inhibitory activity. mdpi.com This highlights the importance of the specific halogenation pattern on the aromatic ring for biological activity.
For antimicrobial 4-thiazolidinone (B1220212) derivatives, SAR studies clearly indicated that the presence of a fluoro group in conjunction with a chloro group significantly influenced their antibacterial potency. researchgate.net Similarly, in a series of fluorobenzoylthiosemicarbazides, the substitution pattern on the aryl ring was found to be critical for antibacterial response. nih.gov
In the development of atypical dopamine transporter (DAT) inhibitors, SAR studies of cocaine analogs have been instrumental in identifying the structural requirements for potency and selectivity at the transporter. nih.gov The modification of the tropane (B1204802) scaffold with moieties like bis(4-fluorophenyl)methoxy has led to the discovery of novel inhibitors with unique pharmacological profiles. nih.gov These studies collectively underscore how systematic structural modifications of the core scaffold, including the specific halogenation pattern, are key to modulating biological activity and therapeutic potential.
Understanding how a molecule binds to its biological target is fundamental to drug design. For derivatives incorporating the 3-chloro-4-fluorophenyl structure, molecular modeling and binding studies have elucidated key interactions.
In the study of tyrosinase inhibitors, docking analyses were used to support the observed activity of the most potent compounds. mdpi.com These in silico studies suggested that the 3-chloro-4-fluorophenyl fragment helps the compounds to establish beneficial contact within the catalytic site of the Agaricus bisporus tyrosinase (AbTYR). mdpi.com For other tyrosinase inhibitors, docking studies have shown that specific moieties can participate in interactions with critical histidine residues in the enzyme's binding site. nih.gov
For atypical dopamine transporter (DAT) inhibitors, molecular dynamics simulation studies have supported the hypothesis that these compounds have binding poses at the DAT that are distinct from that of cocaine. nih.gov This difference in binding conformation may contribute to their unique behavioral profiles and therapeutic potential. nih.gov In studies of liver alcohol dehydrogenase, NMR and X-ray crystallography have been used to determine the mobility and binding conformations of fluorobenzyl alcohols within the enzyme's active site, revealing how substitution patterns affect substrate positioning and interaction with key residues like Phe-93. nih.gov
Contributions to Materials Science Research
While the primary research focus for this compound and its derivatives has been in medicinal chemistry, the unique properties of fluorinated organic compounds also make them of interest in materials science. Halogenated benzyl alcohols and related structures can serve as building blocks or protecting groups in complex organic syntheses relevant to materials development. nih.gov For example, the related 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl group has been designed as a novel alcohol protecting group, demonstrating orthogonality with other common protecting groups and finding application in the synthesis of complex molecules like oligosaccharides. nih.gov Such specialized chemical tools can be indirectly valuable in creating novel materials where precise molecular architectures are required. However, direct applications of this compound in materials science are not prominently documented in the provided research context.
Precursor in the Synthesis of Functional Organic Materials
This compound serves as a crucial chemical building block in the synthesis of more complex functional organic materials. Its substituted benzene (B151609) ring, featuring both chlorine and fluorine atoms, along with a reactive alcohol group, makes it a valuable precursor for creating molecules with specific desired properties, particularly in the pharmaceutical sector. Halogenated benzyl alcohols and their derivatives are frequently employed as intermediates in the production of various pharmaceutical compounds. researchgate.netsigmaaldrich.com
A notable application of this compound is in the development of therapeutic agents. For instance, derivatives of this compound, such as 3-chloro-4-fluorobenzyl bromide, are utilized in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1). sigmaaldrich.com SCD1 is an enzyme of interest in metabolic disease research, and its inhibitors are investigated for potential treatments for conditions like obesity. sigmaaldrich.com The synthesis involves using the 3-chloro-4-fluorobenzyl moiety as a key structural component of the final active molecule. This demonstrates the role of this compound as a starting material for creating specialized, high-value organic compounds for medical research.
Table 1: Synthesis of a Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
| Precursor | Intermediate | Application |
|---|
Development of Photochromic and Optoelectronic Materials Utilizing this compound Moieties
The development of advanced materials for optical applications, such as photochromic and optoelectronic devices, often involves the strategic use of molecules with tailored electronic properties. The substitution pattern on an aromatic ring can significantly influence these properties. The presence of electron-withdrawing groups, like chlorine and fluorine, can alter the electron distribution within a molecule, which in turn affects its interaction with light. mdpi.com
While the 3-chloro-4-fluoro substitution pattern on a benzyl group is theoretically relevant for tuning these electronic properties, a review of available scientific literature and patents did not yield specific examples of this compound or its moiety being explicitly used in the synthesis of photochromic or optoelectronic materials. Further research may be required to explore the potential of incorporating this specific moiety into photoactive molecular structures.
Application in Agrochemical Research and Development
In the field of agrochemical research, halogenated benzyl derivatives are important intermediates for the creation of new pesticides, including herbicides, insecticides, and fungicides. researchgate.netmatrixscientific.comacs.org The specific combination of halogens on the aromatic ring can play a significant role in the biological activity and selectivity of the final product.
Derivatives of this compound, such as 3-chloro-4-fluorobenzoyl chloride and 3-chloro-4-fluoroaniline (B193440), are documented as important precursors for manufacturing crop protection agents. matrixscientific.comnih.gov For example, 3-chloro-4-fluoroaniline is a key source material for certain fluorinated herbicides and sterilants. nih.gov The broader class of fluorobenzyl derivatives is recognized for its utility as intermediates for agricultural chemicals. researchgate.net The synthesis of modern pesticides often involves the esterification of substituted benzyl alcohols to form active compounds. For instance, florpyrauxifen-benzyl is an auxin herbicide that is a benzyl ester, highlighting the established role of this chemical class in developing new agrochemicals. These examples underscore the relevance of the 3-chloro-4-fluorophenyl structure in the ongoing research and development of effective agricultural products.
Table 2: Related Compounds and Their Role in Agrochemicals
| Compound | Application/Role |
|---|---|
| 3-Chloro-4-fluorobenzoyl chloride | Precursor for pesticides matrixscientific.com |
| 3-Chloro-4-fluoroaniline | Source material for fluorinated herbicides and sterilants nih.gov |
| Fluorobenzyl derivatives (general) | Intermediates for agricultural chemicals researchgate.net |
Environmental Disposition and Biotransformation of 3 Chloro 4 Fluorobenzyl Alcohol in Natural Systems
Microbial Degradation and Enzymatic Dehalogenation
The breakdown of halogenated aromatic compounds in the environment is predominantly a microbially-driven process. The initial and most challenging step in the degradation of compounds like 3-Chloro-4-fluorobenzyl alcohol is the cleavage of the carbon-halogen bonds.
Microbial Strains and Halogenated Benzyl (B1604629) Alcohol Metabolism
While specific microbial strains capable of metabolizing this compound have not been documented in the reviewed literature, research on related compounds provides valuable insights. Bacteria from the genera Pseudomonas, Ralstonia, and Sphingomonas have demonstrated the ability to degrade a variety of chlorinated and fluorinated aromatic compounds. nih.govnih.govnih.gov For instance, strains of Pseudomonas have been shown to degrade chlorotoluenes, which are structurally similar to the chlorinated aspect of this compound. nih.gov Similarly, Ralstonia pickettii is known for its capacity to degrade a range of aromatic compounds, including those with halogen substituents. nih.gov
Under anaerobic conditions, the biotransformation of a structurally related compound, 3,5-dichloro-p-anisyl alcohol, has been observed. nih.govnih.gov This process was initiated by demethylation, followed by oxidation of the benzyl alcohol moiety. nih.govnih.gov Furthermore, some sulfate-reducing bacteria, such as Desulfomicrobium escambiense, have been reported to reduce 3-chlorobenzoate (B1228886) to the corresponding benzyl alcohol, indicating a potential pathway for the transformation of the chloro-substituted aromatic ring. researchgate.net Fungi, such as a Graphium species, have also been shown to metabolize cyclic ethers and may play a role in the breakdown of complex aromatic structures. nih.gov
Table 1: Examples of Microbial Genera with Potential for Degrading Halogenated Aromatic Compounds
| Microbial Genus | Relevant Degraded Compounds | Reference |
| Pseudomonas | Chlorotoluenes, Chlorinated Benzoates | nih.govnih.gov |
| Ralstonia | Chlorobenzene, 2,4,5-trichlorophenol | nih.govnih.gov |
| Sphingomonas | Pentachlorophenol, Aromatic Hydrocarbons | nih.govnih.gov |
| Desulfomicrobium | 3-Chlorobenzoate | researchgate.net |
| Graphium | Cyclic ethers | nih.gov |
Enzymatic Cleavage of the Fluorine-Carbon Bond
The carbon-fluorine (C-F) bond is the strongest covalent bond in organic chemistry, making its enzymatic cleavage a significant challenge for microorganisms. While direct evidence for enzymatic defluorination of this compound is lacking, studies on other fluorinated aromatics suggest potential mechanisms.
Iron-containing enzymes like dehaloperoxidases and cytochrome P450s are capable of oxidative dehalogenation of aromatic compounds. acs.orgnih.gov Dehaloperoxidases utilize hydrogen peroxide to dehalogenate aromatic rings, and recent studies suggest their potential for C-F bond activation. acs.org Cytochrome P450 enzymes can catalyze the defluorination of fluoroarenes through the formation of an epoxide intermediate or a 1,2-fluorine shift. nih.gov
Another class of enzymes, dioxygenases, found in bacteria like Ralstonia pickettii, initiate the degradation of halogenated benzenes by incorporating two hydroxyl groups into the aromatic ring. nih.gov This hydroxylation can lead to the eventual removal of the halogen substituent. Flavin-dependent monooxygenases represent another enzymatic strategy, where a hydroxyl group is incorporated into the aromatic ring, leading to a more hydrophilic and less toxic product. nih.gov
Metabolite Profiling in Biodegradation
Identifying the metabolic intermediates of this compound is crucial for understanding its degradation pathway and assessing the potential for the formation of toxic byproducts. Due to the absence of specific studies on this compound, we must infer potential metabolites from the degradation of analogous chemicals.
The degradation of chlorinated aromatic compounds often proceeds through the formation of chlorinated catechols, which are then subject to ring cleavage. For example, the degradation of 3-chlorobenzoate by Caballeronia, Paraburkholderia, and Cupriavidus species was found to produce chloro-cis,cis-muconate and maleylacetate (B1240894) as intermediates. nih.gov
In anaerobic environments, the biotransformation of 3,5-dichloro-p-anisyl alcohol yielded 3,5-dichloro-4-hydroxybenzyl alcohol as a primary product, which was further converted to 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol. nih.govnih.gov This suggests that for this compound, an initial oxidation of the alcohol group to a carboxylic acid could occur, followed by dehalogenation.
Recalcitrance and Factors Influencing Biodegradability
The persistence of halogenated compounds in the environment is influenced by a combination of their chemical structure and various environmental factors.
The presence of multiple halogen substituents, particularly a mix of chlorine and fluorine, on the aromatic ring of this compound likely contributes to its recalcitrance. The high stability of the C-F bond, in particular, makes the compound resistant to degradation. industrialmaintenanceproducts.net The degree of chlorination has been shown to dramatically affect the biodegradability of aromatic compounds, with higher chlorinated congeners often being more resistant to aerobic degradation. industrialmaintenanceproducts.net
Environmental conditions play a pivotal role. The availability of other carbon sources can influence whether a compound is degraded directly or through cometabolism. industrialmaintenanceproducts.net The presence of specific microbial populations adapted to halogenated compounds is also a critical factor.
Predictive Models for Environmental Fate
In the absence of extensive experimental data, predictive models can offer valuable insights into the likely environmental behavior of chemicals like this compound.
Predicting Persistence and Bioaccumulation
Quantitative Structure-Activity Relationship (QSAR) and other in silico models can be used to estimate the persistence and bioaccumulation potential of organic compounds. These models often use physicochemical properties and structural features to predict environmental fate. For instance, models have been developed to predict the bioaccumulation of chemicals in fish based on in vitro biotransformation rates, though the accuracy of these models depends on reliable estimates of partitioning behavior. nih.gov
The persistence of this compound in the environment will be largely determined by its susceptibility to microbial degradation. Its potential for bioaccumulation will depend on its lipophilicity (hydrophobicity) and the ability of organisms to metabolize and excrete it. Halogenated aromatic compounds, in general, are known for their persistence and potential to accumulate in food chains.
Assessment of Degradation Pathways under Various Environmental Conditions
The environmental fate of this compound, a halogenated aromatic compound, is determined by a combination of biotic and abiotic degradation processes. While specific studies on this particular molecule are limited, the degradation pathways can be inferred from research on structurally similar compounds, such as other halogenated benzyl alcohols, benzaldehydes, and benzoic acids. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its persistence and the mechanisms of its breakdown in natural systems.
The initial step in the microbial degradation of benzyl alcohols typically involves the oxidation of the alcohol group to a corresponding aldehyde and then to a carboxylic acid. In the case of this compound, this would lead to the formation of 3-chloro-4-fluorobenzaldehyde (B1582058) and subsequently 3-chloro-4-fluorobenzoic acid. This initial transformation is a common feature in the aerobic metabolism of aromatic alcohols and is often a prerequisite for subsequent ring cleavage.
Biotic Degradation
Microbial degradation is a key process in the environmental breakdown of halogenated aromatic compounds. The pathways for this degradation are highly dependent on the specific microorganisms present and the prevailing environmental conditions, particularly the availability of oxygen.
Aerobic Degradation:
Under aerobic conditions, the degradation of halogenated aromatic compounds like 3-Chloro-4-fluorobenzoic acid (the likely primary metabolite of this compound) is typically initiated by dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol derivative. For instance, studies on the degradation of 3-chlorobenzoate and 4-fluorobenzoate (B1226621) by various bacteria, including species of Pseudomonas, Alcaligenes, and Bacillus, have shown the formation of chlorocatechols and fluorocatechols as central intermediates. researchgate.net
The subsequent step involves the cleavage of the aromatic ring of these catechol intermediates. This can occur through two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. The removal of the halogen substituents is a critical step and can happen either before or after ring cleavage. The carbon-fluorine bond is notably strong and its cleavage often represents a significant metabolic challenge for microorganisms.
Anaerobic Degradation:
In the absence of oxygen, the degradation of halogenated aromatic compounds proceeds through different mechanisms. Reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, is a common initial step. For some halogenated aromatic aldehydes, anaerobic transformation can involve both oxidation to the corresponding carboxylic acid and reduction to the benzyl alcohol. mdpi.com Following dehalogenation, the aromatic ring can be reduced and subsequently cleaved.
Abiotic Degradation
Abiotic processes can also contribute to the transformation of this compound in the environment, although they are generally considered to be slower than microbial degradation for many organic pollutants.
Hydrolysis:
Hydrolysis is unlikely to be a significant degradation pathway for this compound under typical environmental pH conditions. The carbon-halogen bonds on the aromatic ring and the benzyl alcohol group are generally resistant to hydrolysis.
Photolysis:
The following table summarizes the likely degradation products of compounds structurally related to this compound, providing insight into its potential environmental fate.
| Parent Compound | Degradation Process | Key Intermediates/Products | Reference Organism/Condition |
| Benzyl Alcohol | Aerobic Biodegradation | Benzaldehyde, Benzoic Acid, Catechol | Pseudomonas putida |
| 3-Chlorobenzoic Acid | Aerobic Biodegradation | 3-Chlorocatechol, 4-Chlorocatechol | Pseudomonas aeruginosa researchgate.net |
| 4-Fluorobenzoic Acid | Aerobic Biodegradation | 4-Fluorocatechol | Not specified |
| Halogenated Aromatic Aldehydes | Anaerobic Biotransformation | Corresponding carboxylic acids and benzyl alcohols | Anaerobic bacterial consortia mdpi.com |
| Benzyl Alcohol | Abiotic (with atomic Cl) | Benzaldehyde, Benzyl chloride, Dibenzyl ether | Atmospheric conditions researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Chloro-4-fluorobenzyl alcohol, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise halogenation : Introduce fluorine and chlorine substituents on a benzyl alcohol precursor. For example, fluorinate a chlorinated intermediate via electrophilic aromatic substitution using a fluorine source (e.g., Selectfluor®) under controlled conditions .
- Reduction approach : Reduce a pre-halogenated benzoic acid derivative (e.g., 3-chloro-4-fluorobenzoic acid) using LiAlH₄ or NaBH₄. Monitor reaction progress via TLC and optimize temperature (0–25°C) to minimize side products .
- Optimization : Use directing groups (e.g., -NO₂) to ensure regioselectivity during halogenation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR spectroscopy : ¹H NMR to identify the benzyl alcohol proton (δ ~4.6 ppm) and aromatic protons; ¹⁹F NMR for fluorine environment analysis (δ ~-110 to -150 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions).
- HPLC : Reverse-phase C18 column (MeCN/H₂O mobile phase) to assess purity (>98%) and detect trace impurities .
Q. What safety protocols are critical when handling this compound?
- Safety measures :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a tightly sealed container at 2–8°C to prevent degradation .
- Avoid exposure to oxidizing agents (e.g., KMnO₄) to prevent combustion. Work in a fume hood due to potential inhalation hazards .
- Dispose of waste via halogenated organic waste streams, adhering to EPA guidelines .
Advanced Research Questions
Q. How can competing regioselectivity during halogenation be resolved in the synthesis of this compound?
- Experimental design :
- Protecting group strategy : Temporarily protect the hydroxyl group (e.g., acetylation) to direct halogenation to the desired positions. Deprotect later using NaOH/MeOH .
- Meta-directing groups : Introduce a nitro (-NO₂) group to guide chlorine substitution at the meta position. Reduce the nitro group post-halogenation to restore the hydroxyl group .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the desired isomer. For example, lower temperatures (0–5°C) may favor kinetic products .
Q. How does the electronic interplay between chloro and fluoro substituents influence the reactivity of this compound in nucleophilic reactions?
- Data analysis :
- Electron-withdrawing effects : Fluorine’s strong -I effect deactivates the ring, reducing susceptibility to electrophilic attack. Chlorine’s weaker -I effect allows limited reactivity at the ortho/para positions.
- Substitution reactions : Test reactivity with nucleophiles (e.g., NaN₃ in DMF). Monitor via LC-MS to identify products (e.g., 3-azido-4-fluorobenzyl alcohol). Compare yields under varying conditions (polar aprotic solvents, 60–80°C) .
- Computational modeling : Use DFT calculations to map charge distribution and predict reactive sites .
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Stability studies :
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C. Analyze degradation products via HPLC-MS. Stability is likely highest at neutral pH due to reduced esterification or elimination .
- Thermal stability : Perform TGA to determine decomposition temperature (>150°C expected). Store samples in inert atmospheres (N₂) to prevent oxidation .
- Light sensitivity : Expose to UV light (254 nm) and monitor via UV-Vis spectroscopy. Use amber glassware for light-sensitive reactions .
Q. How can this compound be utilized as a building block in pharmaceutical intermediates?
- Application examples :
- Antimicrobial agents : Couple with heterocycles (e.g., pyrimidine) via Mitsunobu reaction to create analogs with enhanced bioactivity .
- Kinase inhibitors : Functionalize the hydroxyl group to introduce sulfonate esters, improving solubility and binding affinity .
- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with boronic acids to generate biaryl derivatives for drug discovery .
Data Contradictions and Resolution
Q. Conflicting reports on solubility: How to reconcile discrepancies in polar vs. non-polar solvent compatibility?
- Resolution :
- Experimental verification : Test solubility in DMSO, MeOH, and hexane. The hydroxyl group likely enables moderate solubility in polar solvents (~50 mg/mL in MeOH), while halogenation reduces solubility in non-polar solvents .
- LogP analysis : Calculate partition coefficient (estimated LogP ~2.3 via ChemDraw) to predict octanol/water distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
